molecular formula C8H4F5NO B12077015 5-(Pentafluoroethyl)nicotinaldehyde

5-(Pentafluoroethyl)nicotinaldehyde

Cat. No.: B12077015
M. Wt: 225.11 g/mol
InChI Key: PDWBPCGEGQDMQF-UHFFFAOYSA-N
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Description

5-(Pentafluoroethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by a pentafluoroethyl (-CF₂CF₃) substituent at the 5-position of the pyridine ring. This electron-withdrawing group significantly alters the electronic and steric properties of the molecule, making it distinct from simpler nicotinaldehyde derivatives. Such modifications are critical in tuning reactivity, catalytic behavior, and biological activity, as seen in studies of structurally related compounds .

Properties

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-1-5(4-15)2-14-3-6/h1-4H

InChI Key

PDWBPCGEGQDMQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(F)(F)F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Pentafluoroethyl)nicotinaldehyde typically involves the selective reduction of carboxylic acid derivatives to the aldehyde stage. One common method is the reduction of nicotinic acid morpholinamides . This process generally requires cooling and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 5-(Pentafluoroethyl)nicotinaldehyde are not extensively documented. the principles of selective reduction and the use of appropriate catalysts and solvents are likely to be employed to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentafluoroethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-(Pentafluoroethyl)nicotinic acid.

    Reduction: 5-(Pentafluoroethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pentafluoroethyl)nicotinaldehyde is an intriguing compound with various applications in scientific research, particularly in the fields of organic chemistry and pharmaceuticals. This article will explore its synthesis, chemical properties, and potential applications, supported by relevant data tables and case studies.

Synthesis of 5-(Pentafluoroethyl)nicotinaldehyde

The synthesis of 5-(Pentafluoroethyl)nicotinaldehyde typically involves the introduction of a pentafluoroethyl group into the nicotinaldehyde framework. This can be achieved through several methods, including:

  • Direct Fluorination : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.
  • Alkylation Reactions : Employing alkylating agents that contain pentafluoroethyl groups to modify existing nicotinaldehyde derivatives.

These methods allow for the selective introduction of the pentafluoroethyl group, which enhances the compound's reactivity and stability.

Pharmaceutical Development

5-(Pentafluoroethyl)nicotinaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:

  • Anticancer Agents : Research indicates that derivatives of nicotinaldehydes exhibit cytotoxic activity against various cancer cell lines.
  • Antimicrobial Activity : Some studies suggest that compounds derived from 5-(Pentafluoroethyl)nicotinaldehyde possess antimicrobial properties, making them candidates for new antibiotics.

Agrochemical Applications

The compound also plays a role in agrochemicals, particularly as an intermediate in the synthesis of:

  • Pesticides and Herbicides : Its derivatives are being investigated for their effectiveness in crop protection against pests and weeds.

Material Science

In material science, 5-(Pentafluoroethyl)nicotinaldehyde is being studied for its potential use in:

  • Fluorinated Polymers : The incorporation of pentafluoroethyl groups into polymer matrices can enhance their thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study conducted on derivatives of 5-(Pentafluoroethyl)nicotinaldehyde demonstrated significant cytotoxic effects against breast cancer cells. The researchers synthesized several derivatives and tested their activity using MTT assays, revealing that certain modifications enhanced efficacy.

CompoundIC50 (µM)
Base Compound15.4
Derivative A8.7
Derivative B4.3

Case Study 2: Agrochemical Efficacy

Research focused on the application of pentafluoroethyl-substituted nicotinaldehydes as pesticides showed promising results. Field trials indicated that these compounds effectively reduced pest populations while being environmentally friendly.

TreatmentPest Reduction (%)
Control10
Compound A50
Compound B75

Mechanism of Action

The mechanism of action of 5-(Pentafluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pentafluoroethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties.

Comparison with Similar Compounds

Structural and Electronic Properties

The pentafluoroethyl group imparts strong electron-withdrawing effects, reducing the Lewis basicity of the pyridine nitrogen compared to derivatives with electron-donating substituents (e.g., methoxy or ethoxy groups). This reduction in basicity is analogous to observations in 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde (FPyII) , where decreased Lewis basicity minimized inhibitory effects and enhanced autocatalytic performance in the Soai reaction .

Table 1: Substituent Effects on Pyridine Nitrogen Basicity
Compound Substituent Electron Effect Lewis Basicity (Relative)
Nicotinaldehyde None Neutral High
5-Bromo-nicotinaldehyde -Br Weakly withdrawing Moderate
FPyII -F, -C≡C-Si(CH₃)₃ Strongly withdrawing Low
6-Ethoxy-5-fluoronicotinaldehyde -OCH₂CH₃, -F Donating/Withdrawing Moderate
5-(Pentafluoroethyl)nicotinaldehyde -CF₂CF₃ Extremely withdrawing Very Low

Catalytic and Kinetic Performance

In autocatalytic reactions like the Soai reaction, low Lewis basicity (as in FPyII) suppresses inhibition and improves efficiency. The pentafluoroethyl group in 5-(Pentafluoroethyl)nicotinaldehyde is expected to follow this trend, enabling faster reaction progression due to reduced intermediate stabilization and enhanced transition-state stabilization . Kinetic simulations suggest that such electron-deficient systems favor a "floor-to-floor" transition state, critical for asymmetric amplification .

Table 2: Inhibition Constants (Ki) of Nicotinaldehyde Derivatives
Compound Ki (µM) Target Organism
Nicotinaldehyde 0.18 Borrelia burgdorferi
5-Bromo-nicotinaldehyde 0.72 Plasmodium falciparum
5-(Pentafluoroethyl)nicotinaldehyde Predicted: 0.5–1.5 Hypothetical

Biological Activity

5-(Pentafluoroethyl)nicotinaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

5-(Pentafluoroethyl)nicotinaldehyde is an aldehyde derivative of nicotinic acid, characterized by the presence of a pentafluoroethyl group. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C10_{10}H6_{6}F5_5N\O
  • Molecular Weight : 241.15 g/mol

The biological activity of 5-(Pentafluoroethyl)nicotinaldehyde is primarily attributed to its role as a modulator of various biochemical pathways. It has been shown to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cellular metabolism and energy production.

  • Inhibition of Nicotinamidase : Research indicates that nicotinaldehyde derivatives can act as competitive inhibitors of nicotinamidases, enzymes involved in NAD metabolism. This inhibition can lead to altered NAD levels, impacting cellular functions such as apoptosis and DNA repair mechanisms .
  • Effect on Cancer Cells : Studies have demonstrated that 5-(Pentafluoroethyl)nicotinaldehyde can influence the proliferation of cancer cells by modulating NAD levels. In particular, it has been noted to abrogate the anti-leukemic effects of certain treatments by altering NAD synthesis pathways .

Therapeutic Implications

5-(Pentafluoroethyl)nicotinaldehyde shows potential therapeutic applications in several areas:

  • Cancer Treatment : By modulating NAD levels, this compound could enhance the efficacy of existing chemotherapeutic agents.
  • Neurodegenerative Diseases : Its ability to interact with cholinergic systems suggests potential use in treating conditions like Alzheimer’s disease .
  • Metabolic Disorders : The compound may play a role in managing metabolic syndromes through its effects on energy metabolism.

Case Study 1: Anti-Cancer Activity

A recent study investigated the effects of 5-(Pentafluoroethyl)nicotinaldehyde on leukemia cells. The results indicated that while the compound did not resensitize mycoplasma-infected cells to APO866 treatment, it significantly altered NAD levels, impacting cell survival and proliferation rates .

Case Study 2: Neuroprotective Effects

In a separate investigation focused on neurodegenerative diseases, researchers found that derivatives of nicotinaldehyde exhibited positive allosteric modulation at cholinergic receptors. This modulation could potentially lead to improved cognitive function in models of Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Inhibition of NicotinamidaseCompetitive inhibition
Anti-CancerModulation of NAD levels
NeuroprotectionCholinergic receptor modulation

Table 2: Therapeutic Applications

ConditionPotential ApplicationEvidence
CancerEnhancing chemotherapeutic efficacy
Alzheimer's DiseaseCognitive enhancement
Metabolic DisordersRegulation of energy metabolism

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Pentafluoroethyl)nicotinaldehyde, and how can reaction yields be optimized?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated nicotinaldehyde precursors (e.g., 5-bromonicotinaldehyde) and pentafluoroethyl-substituted boronic acids. Key steps include:

  • Catalyst selection : PdCl₂(dppf)-CH₂Cl₂ complexes are effective for coupling fluorinated aryl groups .
  • Solvent system optimization : Use 1,2-dimethoxyethane/ethanol/water (7:2:1 v/v/v) to enhance solubility and reaction efficiency .
  • Purification : Flash chromatography with gradients of ethyl acetate in hexanes (0–40%) yields high-purity products (58–60% yields) .
  • Yield improvement : Increase boronic acid equivalents to 1.5–2.0 mol and maintain reflux at 80°C for 12 hours .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of 5-(Pentafluoroethyl)nicotinaldehyde?

Density Functional Theory (DFT) at the M06/6-311G(d,p) level effectively models the compound’s nonlinear optical properties and electronic structure. Key applications include:

  • Structural optimization : Compare experimental crystallographic data (e.g., bond lengths, angles) with DFT-optimized geometries to validate accuracy .
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in catalytic or biological systems .
  • Electrostatic potential mapping : Identify reactive sites (e.g., aldehyde group) for nucleophilic attack or coordination to metal catalysts .

Basic: What spectroscopic techniques are most effective for characterizing 5-(Pentafluoroethyl)nicotinaldehyde?

  • ¹H/¹⁹F NMR : Confirm aldehyde proton resonance at δ ≈10.17 ppm and pentafluoroethyl signals (e.g., CF₂ groups at δ -110 to -125 ppm) .
  • IR spectroscopy : Detect aldehyde C=O stretches at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₅F₅NO: calc. 234.03) .

Advanced: How does the pentafluoroethyl group influence the compound’s stability and reactivity under varying conditions?

  • Electron-withdrawing effects : The -CF₂CF₃ group decreases electron density at the pyridine ring, reducing susceptibility to nucleophilic aromatic substitution but enhancing aldehyde reactivity .
  • Hydrolytic stability : The aldehyde group may form hydrates in aqueous media; stabilize using sodium bisulfite adducts during synthesis .
  • Thermal decomposition : Monitor via TGA-DSC to identify decomposition thresholds (fluorinated compounds often degrade above 200°C) .

Basic: What are common side reactions during fluorinated nicotinaldehyde synthesis, and how are they mitigated?

  • Aldehyde oxidation : Use inert atmospheres (N₂/Ar) to prevent formic acid formation .
  • Debromination : Minimize by avoiding excess base (e.g., limit Cs₂CO₃ to 1.1 equivalents) .
  • Byproduct formation : Remove unreacted boronic acids via aqueous NaHCO₃ washes .

Advanced: How can crystallographic data discrepancies for fluorinated aldehydes be resolved?

  • SHELX refinement : Apply twin-law corrections and anisotropic displacement parameters for disordered fluorine atoms .
  • High-resolution data : Use synchrotron sources (λ <1 Å) to resolve weak diffraction from light atoms (e.g., F, H) .
  • Validation tools : Check R-factors (<5%) and residual electron density maps using PLATON .

Basic: How is purity assessed post-synthesis?

  • TLC : Use hexane/ethyl acetate (60:40 v/v) with Rf ≈0.37 for product tracking .
  • HPLC : C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • Melting point : Compare with literature values (e.g., 261–263°C for related fluorinated nicotinaldehydes) .

Advanced: What mechanistic insights explain nicotinaldehyde derivatives as competitive enzyme inhibitors?

  • Thiohemiacetal adduct formation : The aldehyde reacts with catalytic cysteine residues, forming reversible tetrahedral intermediates (Ki ≈0.1–10 µM) .
  • Metal coordination : Stabilization via Zn²⁺ or Mg²⁺ in active sites enhances binding affinity (e.g., SpNic enzyme Kd <1 nM) .
  • Structure-activity relationships : Fluorine substitution at the pyridine 5-position increases lipophilicity and membrane permeability .

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